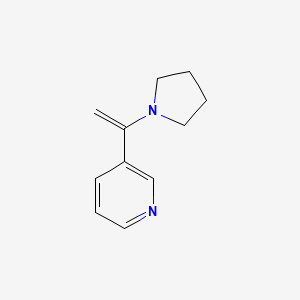

3-(1-Pyrrolidinylvinyl)pyridine

Description

3-(1-Pyrrolidinylvinyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrrolidine moiety via a vinyl group. Pyrrolidine-containing pyridines are often studied for their pharmacological relevance, including applications as enzyme inhibitors or ligands in catalysis .

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(1-pyrrolidin-1-ylethenyl)pyridine |

InChI |

InChI=1S/C11H14N2/c1-10(13-7-2-3-8-13)11-5-4-6-12-9-11/h4-6,9H,1-3,7-8H2 |

InChI Key |

FWBLSADIIJADES-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CN=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

A. 3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives ()

- Example : 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a, 13b).

- Synthesis : Prepared via coupling of pyridinyl carboxylic acids with pyrrolidine precursors using flash chromatography (66–73% yields).

- Key Features : Bulky tert-butyl groups enhance stereochemical control; confirmed by $^1$H NMR and ESI-MS .

- Comparison : Unlike 3-(1-Pyrrolidinylvinyl)pyridine, these derivatives lack a vinyl bridge, relying on amide linkages for rigidity.

B. Pyrrolo[2,3-b]pyridines ()

- Example: 5-Aryl-3-N-acylamino pyrrolo[2,3-b]pyridines (8a–o).

- Synthesis : Suzuki-Miyaura coupling followed by hydrogenation and acylation (e.g., 96% yield for a thienyl-substituted compound).

- Key Features : Fused pyrrolidine-pyridine core with substituents modulating bioactivity (e.g., antimicrobial or kinase inhibition). $^1$H NMR and HRMS confirm regioselectivity .

- Comparison: The fused bicyclic system contrasts with the monocyclic, vinyl-linked structure of 3-(1-Pyrrolidinylvinyl)pyridine, likely affecting solubility and target engagement.

C. Spiro-Pyrrolidine-Fused Oxindoles (–5)

- Example : Pyrrolidine-fused 3-spirooxindoles.

- Synthesis : 1,3-Dipolar cycloaddition with high stereochemical fidelity.

- Key Features : Spiro architectures are pharmacologically privileged in CNS drug discovery. X-ray crystallography validates stereochemistry .

Physicochemical and Functional Comparisons

Key Observations :

- Synthetic Accessibility : 3-(1-Pyrrolidinylvinyl)pyridine’s synthesis may resemble ’s coupling strategies but would require vinyl group installation (e.g., Heck coupling).

- Bioactivity : Pyrrolo[2,3-b]pyridines () show higher functional diversity due to substituent tunability, whereas spiro-pyrrolidines () excel in stereochemical complexity.

- Flexibility vs. Rigidity : The vinyl linker in 3-(1-Pyrrolidinylvinyl)pyridine could balance rigidity (vs. amides in 13a/b) and adaptability (vs. fused systems in 8a).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.